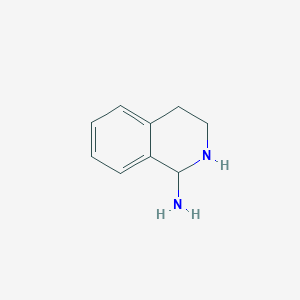

1,2,3,4-Tetrahydroisoquinolin-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-1-amine |

InChI |

InChI=1S/C9H12N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6,10H2 |

InChI Key |

LZXQFYUUMWVPQK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)N |

Origin of Product |

United States |

Foundational & Exploratory

1,2,3,4-Tetrahydroisoquinolin-1-amine: Structure, Properties, and Synthetic Utility

This technical guide provides an in-depth analysis of 1,2,3,4-Tetrahydroisoquinolin-1-amine , a specialized heterocyclic building block characterized by its cyclic aminal structure. Unlike the fully aromatic 1-aminoisoquinoline or the stable 1-(aminomethyl) derivatives, this compound represents a unique chemical space governed by the equilibrium between the cyclic amine and its corresponding imine.

Executive Summary

This compound (CAS: 1258431-88-7; HCl salt: 1956321-37-1) is a bicyclic heterocycle consisting of a benzene ring fused to a piperidine ring, with a primary amino group at the C1 position.[1] Chemically, it is a cyclic aminal (gem-diamine), where the C1 carbon is bonded to both the ring nitrogen (N2) and the exocyclic amine nitrogen.

This structural feature dictates its reactivity: the compound exists in a dynamic equilibrium with 3,4-dihydroisoquinoline and ammonia, making it a "masked" imine. It serves as a critical intermediate in the synthesis of C1-substituted tetrahydroisoquinoline (THIQ) alkaloids, a scaffold ubiquitous in neuroactive drugs and urease inhibitors.

Chemical Structure and Physical Properties[2]

Structural Analysis

The molecule features a chiral center at C1, though it is typically synthesized and used as a racemate due to the lability of the C1-N bond.

| Feature | Description |

| Systematic Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 148.21 g/mol |

| Core Scaffold | Tetrahydroisoquinoline (THIQ) |

| Functional Group | Cyclic Aminal (Hemiaminal equivalent) |

| Key Precursor | 3,4-Dihydroisoquinoline (CAS 3223-07-2) |

Stability and Equilibrium

The free base of 1-amino-THIQ is thermodynamically unstable relative to its elimination products. In solution, it undergoes reversible elimination of ammonia to form the imine.

Equilibrium Equation:

-

Storage: Must be stored as a hydrochloride (HCl) or trifluoroacetate (TFA) salt to prevent decomposition.

-

Handling: Free-basing the salt should be performed immediately prior to use, typically in situ at low temperatures (0°C).

Synthetic Methodologies

Synthesis via Nucleophilic Addition to Imines

The most reliable route to this compound involves the addition of ammonia (or an ammonia equivalent) to the electrophilic C1 position of 3,4-dihydroisoquinoline salts.

Protocol: Ammonia Addition to 3,4-Dihydroisoquinolinium Salts

-

Precursor: 3,4-Dihydroisoquinoline (prepared via Bischler-Napieralski cyclization).[2][3]

-

Reagents: Saturated methanolic ammonia (NH

/MeOH) or Ammonium carbamate. -

Conditions: Sealed tube, 0°C to RT, 4-12 hours.

Step-by-Step Workflow:

-

Activation: Dissolve 3,4-dihydroisoquinoline (1.0 eq) in anhydrous methanol.

-

Addition: Add excess anhydrous ammonia (10-20 eq) in methanol at -10°C.

-

Equilibration: Seal the reaction vessel and stir at room temperature. The high concentration of ammonia shifts the equilibrium toward the aminal (1-amine).

-

Isolation (Salt Formation): Do not evaporate to dryness (ammonia loss reverts product). Add anhydrous HCl in ether directly to the cold reaction mixture to precipitate this compound dihydrochloride.

Synthesis via Reduction (Less Common)

Reduction of 1-aminoisoquinoline (aromatic) using catalytic hydrogenation (PtO

-

Challenge: Over-reduction often leads to hydrogenolysis of the exocyclic C-N bond, yielding unsubstituted 1,2,3,4-tetrahydroisoquinoline.

-

Solution: Use of electron-withdrawing protecting groups on the exocyclic amine prior to reduction can stabilize the intermediate.

Reactivity and Applications

The "Masked Imine" Concept

In drug discovery, 1-amino-THIQ acts as a stable surrogate for the unstable iminium species. It is used in Multicomponent Reactions (MCRs) such as the Ugi-type or Mannich-type reactions to install complex substituents at the C1 position.

Mechanism: Aminal Exchange

When treated with a nucleophile (Nu

-

Protonation of the exocyclic NH

. -

Elimination of NH

to generate the iminium ion in situ. -

Nucleophilic attack at C1 to form C1-substituted THIQs.

Visualization of Reactivity Pathways

Caption: The dynamic equilibrium of 1-amino-THIQ allows it to function as an in situ generator of the electrophilic iminium species for C1-functionalization.

Critical Distinction: Nomenclature and Isomers

Researchers often confuse 1-amino-THIQ with structurally related pharmacophores. It is vital to distinguish these to ensure experimental success.

| Compound Name | Structure Type | Stability | Key Application |

| This compound | Cyclic Aminal | Low (Reversible) | Intermediate for C1-substitution |

| 1-(Aminomethyl)-1,2,3,4-tetrahydroisoquinoline | Primary Amine | High | Adrenergic receptor ligands |

| 1-Aminoisoquinoline | Aromatic Amine | High | Precursor, Ligand |

| 1,2,3,4-Tetrahydroisoquinolin-1-one | Lactam (Amide) | Very High | Stable scaffold, non-basic |

Note: If your target is a stable building block for peptide coupling or linker attachment, 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline is likely the intended target, as the C1-amine (aminal) will decompose under standard coupling conditions.

References

-

PubChem. (2025). 1,2,3,4-Tetrahydroisoquinoline Compound Summary. National Library of Medicine.

-

Sigma-Aldrich. (2025). 1,2,3,4-Tetrahydroisoquinoline Product Specification. Merck KGaA.

-

Beaumont, D., et al. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors. Journal of Medicinal Chemistry.

-

Organic Chemistry Portal. (2024). Synthesis of 3,4-dihydroisoquinolines.

-

ChemicalBook. (2024). This compound Hydrochloride Product Page.

Sources

Structural Divergence and Functional Utility: A Technical Analysis of C1-Functionalized Tetrahydroisoquinolines

The following technical guide provides an in-depth analysis of the structural, synthetic, and functional divergence between 1-amino-1,2,3,4-tetrahydroisoquinoline and 1-aminomethyl-1,2,3,4-tetrahydroisoquinoline .

Executive Summary: The Stability Gap

In the development of isoquinoline-based therapeutics, the functionalization of the C1 position is critical for pharmacophore mapping. However, a fundamental chemical dichotomy exists between 1-amino-1,2,3,4-tetrahydroisoquinoline (1-Amino-THIQ) and 1-aminomethyl-1,2,3,4-tetrahydroisoquinoline (1-AM-THIQ) .

While the nomenclature suggests a simple homologation, the chemical reality is binary:

-

1-Amino-THIQ represents a cyclic hemiaminal (aminal) structure. It is inherently unstable in its free base form, prone to rapid elimination of ammonia to form the dihydroisoquinoline imine. It serves primarily as a transient intermediate or requires heavy protection to exist.[1]

-

1-AM-THIQ introduces a methylene spacer (

) that breaks the aminal linkage. This creates a stable, flexible vicinal diamine scaffold (specifically a 1,2-diamine motif constrained in a ring system), which is a privileged structure in medicinal chemistry for targeting GPCRs (dopamine, adrenergic) and as a chiral ligand in asymmetric catalysis.[1]

This guide details the mechanistic reasons for this divergence, provides validated synthetic protocols for the stable homologue, and outlines their respective applications.[1]

Structural Analysis & Chemical Stability[1]

The Instability of 1-Amino-THIQ (The Aminal Trap)

The 1-amino-THIQ structure places a primary amino group (

-

Mechanism of Decomposition: Unlike acyclic aminals, which can be stabilized by electron-withdrawing groups, the cyclic nature of THIQ forces the nitrogen lone pairs into proximity. In the presence of trace acid or thermal energy, the N2 lone pair assists in the expulsion of the exocyclic amino group (as ammonia), collapsing the structure into the thermodynamically favored 3,4-dihydroisoquinoline (imine).

-

Consequence: Free 1-amino-THIQ cannot be isolated as a shelf-stable reagent. It exists only as:

The Stability of 1-Aminomethyl-THIQ

By inserting a methylene bridge, 1-AM-THIQ becomes a

-

Structural Integrity: The C1 position is now a standard benzylic carbon bonded to a carbon (methylene), not a heteroatom.[1] This eliminates the elimination pathway.[1]

-

Basicity: The molecule possesses two distinct basic centers:

-

Conformation: The aminomethyl arm enjoys free rotation, allowing it to adopt specific conformations required for receptor binding (e.g., mimicking the side chain of dopamine).

Comparative Properties Table[1]

| Feature | 1-Amino-THIQ | 1-Aminomethyl-THIQ |

| Chemical Class | Cyclic Aminal (Hemiaminal equivalent) | Vicinal Diamine (Homologated) |

| Stability | Unstable (Eliminates | Stable (Shelf-stable solid/oil) |

| Synthetic Access | In situ generation (Mannich) or N-protected forms | Reduction of 1-cyano-THIQ; Henry Reaction |

| Key Application | Theoretical intermediate; Ugi/Passerini reactions | GPCR Ligands; Chiral Catalysts; Peptidomimetics |

| CAS Number | N/A (as free base) | 57626-66-1 (Generic/racemic) |

Visualization: Instability vs. Synthesis

The following diagram contrasts the decomposition pathway of the 1-amino variant with the robust synthesis of the 1-aminomethyl variant.

Figure 1: Mechanistic divergence. Top: The entropy-driven elimination of ammonia from 1-amino-THIQ. Bottom: The reductive stability of the 1-aminomethyl synthesis.

Experimental Protocol: Synthesis of 1-Aminomethyl-THIQ

Since 1-amino-THIQ is not a viable target, this section details the synthesis of 1-aminomethyl-1,2,3,4-tetrahydroisoquinoline , the standard scaffold for drug development.

Method: Lithium Aluminum Hydride Reduction of 1-Cyano-THIQ

This method is preferred for its high yield and ability to generate the free amine directly.

Reagents & Materials

-

Precursor: 1-Cyano-1,2,3,4-tetrahydroisoquinoline (Synthesized via Strecker reaction of 3,4-dihydroisoquinoline).[1]

-

Reductant: Lithium Aluminum Hydride (LiAlH

), 2.4M in THF.[1] -

Solvent: Anhydrous Tetrahydrofuran (THF).[1]

-

Quenching: Sodium Sulfate Decahydrate (

) or Fieser method (

Step-by-Step Workflow

-

Preparation (Inert Atmosphere):

-

Addition:

-

Reaction:

-

Allow the mixture to warm to room temperature.

-

Heat to reflux (66°C) for 3–6 hours. Monitor by TLC (Eluent: DCM/MeOH/NH

OH 90:9:1).[1] The nitrile spot (

-

-

Workup (Fieser Method):

-

Isolation:

Medicinal Chemistry Applications

Dopaminergic Ligands

1-Aminomethyl-THIQ serves as a rigidified analogue of

-

Mechanism: The THIQ ring constrains the ethylamine side chain, reducing the entropic penalty of binding to dopamine receptors (D1/D2).

-

SAR Insight: Substitution on the exocyclic amine (e.g., N-alkylation) allows for selectivity tuning between D1 and D2 receptors.

Peptidomimetics

The scaffold acts as a Tic (Tetrahydroisoquinoline-3-carboxylic acid) analogue.

-

Application: When incorporated into peptide chains, the 1-aminomethyl group can mimic the side chain of basic amino acids (Lysine/Arginine) while restricting the backbone conformation, enhancing proteolytic stability.

Asymmetric Catalysis

Chiral 1-aminomethyl-THIQ derivatives (resolved via tartaric acid crystallization) are used as chiral diamine ligands in transition metal catalysis (e.g., Ru-catalyzed transfer hydrogenation). The rigid backbone imparts high enantioselectivity.[1]

References

-

Synthesis and Adrenoceptor Activity: Beaumont, D., et al. "Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro."[1][2] Journal of Medicinal Chemistry, 1983.[1][2] Link

-

Medicinal Chemistry Overview: Scott, J. D., & Williams, R. M.[1] "Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics." Chemical Reviews, 2002.[1] Link

-

Synthetic Methodology (Indene Route): Kiss, L., et al.[1] "A De Novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline Derivatives." Synlett, 2018.[1][3] Link

-

Biological Relevance: Antkiewicz-Michaluk, L. "1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action."[1][4] Neurotoxicity Research, 2013.[1][5] Link

-

General THIQ Synthesis: Chrzanowska, M., & Rozwadowska, M. D.[1] "Asymmetric Synthesis of Isoquinoline Alkaloids." Chemical Reviews, 2004.[1] Link

Sources

- 1. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Privileged Scaffold: A Deep Dive into the Biological Activity of 1-Substituted Tetrahydroisoquinoline Amines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a "privileged scaffold" in medicinal chemistry, frequently appearing in natural products and synthetic molecules with a broad spectrum of biological activities.[1] The introduction of a substituent at the 1-position creates a chiral center and significantly influences the molecule's interaction with various biological targets. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and pharmacological activities of 1-substituted tetrahydroisoquinoline amines, offering insights for the design and development of novel therapeutics.

The Synthetic Landscape: Crafting the 1-Substituted THIQ Core

The construction of the 1-substituted tetrahydroisoquinoline scaffold is primarily achieved through two classical and versatile reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The choice of synthetic route is often dictated by the desired substitution pattern and the nature of the starting materials.

The Pictet-Spengler Reaction: A Biomimetic Approach

First discovered in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2][3] This reaction is biomimetic, mirroring the enzymatic synthesis of many alkaloids in nature.[4]

The reaction proceeds through the formation of a Schiff base or an iminium ion intermediate, which then undergoes an electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.[2] The success of the reaction is often dependent on the electronic nature of the aromatic ring, with electron-donating groups facilitating cyclization.[4]

Experimental Protocol: General Procedure for the Pictet-Spengler Reaction [5]

-

Dissolution: Dissolve the β-phenylethylamine derivative in a suitable aprotic solvent (e.g., toluene, dichloromethane).

-

Aldehyde Addition: Add the corresponding aldehyde (1.0-1.2 equivalents) to the solution at room temperature.

-

Acid Catalysis: Slowly add an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) to the reaction mixture.

-

Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-substituted tetrahydroisoquinoline.

The Bischler-Napieralski Reaction: A Pathway to Dihydroisoquinolines

The Bischler-Napieralski reaction provides an alternative route to the isoquinoline core, typically yielding a 3,4-dihydroisoquinoline intermediate which can be subsequently reduced to the desired tetrahydroisoquinoline. This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[5][6]

The mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution.[6][7] Common dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA).[5][8]

Experimental Protocol: General Procedure for the Bischler-Napieralski Reaction and Subsequent Reduction [9]

-

Amide Formation:

-

React the appropriate β-phenylethylamine with an acyl chloride or carboxylic acid to form the corresponding amide.

-

-

Cyclization:

-

Dissolve the β-arylethylamide in a dry, inert solvent (e.g., toluene, acetonitrile).

-

Add the dehydrating agent (e.g., POCl₃, 2-5 equivalents) and reflux the mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction with ice water and basify with a suitable base (e.g., sodium hydroxide).

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic extracts.

-

-

Reduction:

-

Dissolve the crude 3,4-dihydroisoquinoline in a suitable solvent (e.g., methanol, ethanol).

-

Add a reducing agent, such as sodium borohydride, in portions at 0°C.

-

Stir the reaction until completion (monitored by TLC).

-

Quench the reaction and remove the solvent.

-

Extract the product, wash, dry, and purify by column chromatography.

-

Structure-Activity Relationships: The Influence of the 1-Substituent

The nature of the substituent at the 1-position of the tetrahydroisoquinoline ring is a critical determinant of its biological activity and selectivity for various molecular targets.

Dopamine Receptor Modulation

1-Substituted THIQs have been extensively studied for their interaction with dopamine receptors, particularly the D2 and D3 subtypes, which are key targets for antipsychotic and anti-Parkinsonian drugs.

-

1-Methyl-THIQ (1MeTIQ): This endogenous compound has garnered significant interest for its neuroprotective properties.[10] It has been shown to stimulate dopamine release, leading to competitive inhibition of radioligand binding to D2 receptors.[11] The (S)-enantiomer of 1MeTIQ is more potent in this regard.[11]

-

1-Benzyl-THIQ Analogs: The introduction of a benzyl group at the 1-position can lead to potent dopamine receptor ligands. For instance, 1-(2′-Bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline (Br-BTHIQ) displays nanomolar affinity for D4 receptors (Ki = 13.8 nM) and significant affinity for D3 (Ki = 197 nM) and D2 (Ki = 286 nM) receptors.[12]

Table 1: Dopamine Receptor Affinity of Selected 1-Substituted Tetrahydroisoquinolines

| Compound | 1-Substituent | Receptor Subtype | Affinity (Ki, nM) | Reference |

| (S)-1MeTIQ | Methyl | D2 | Displaces [11C]raclopride | [11] |

| Br-BTHIQ | 2'-Bromobenzyl | D2 | 286 | [12] |

| Br-BTHIQ | 2'-Bromobenzyl | D3 | 197 | [12] |

| Br-BTHIQ | 2'-Bromobenzyl | D4 | 13.8 | [12] |

Serotonin Receptor Affinity

The serotonergic system is another important target for 1-substituted THIQs. These compounds have shown affinity for various 5-HT receptor subtypes, suggesting potential applications in treating depression, anxiety, and other CNS disorders.

-

General Trends: Cyclization of psychedelic phenethylamines into THIQ analogs generally leads to a loss of affinity for 5-HT2 receptors.[13] However, some derivatives exhibit significant affinity for other subtypes.

-

Specific Analogs: Certain 1,2,3,4-tetrahydroisoquinoline derivatives have been identified as a new class of 5-HT1A receptor ligands, with their affinity (Ki) showing a good correlation with their lipophilicity.[12] For example, a butyrophenone derivative of THIQ has been identified as a potent dual ligand for 5-HT1A and 5-HT7 receptors.[14] Another analog showed a Ki of 37 nM for the 5-HT2C receptor.[14]

Table 2: Serotonin Receptor Affinity of Selected 1-Substituted Tetrahydroisoquinolines

| Compound | Receptor Subtype | Affinity (Ki, nM) | Reference |

| THIQ derivative | 5-HT1A | Varies (correlation with logP) | [12] |

| Butyrophenone-THIQ | 5-HT1A | 12 | [14] |

| Butyrophenone-THIQ | 5-HT7 | 364 | [14] |

| THIQ analog | 5-HT2C | 37 | [14] |

Orexin Receptor Antagonism

The orexin system is involved in regulating wakefulness, appetite, and reward. Orexin receptor antagonists are being investigated for the treatment of insomnia and addiction. 1-Substituted THIQs have emerged as a promising class of orexin-1 (OX1) receptor selective antagonists.

-

1-Benzyl-THIQ Analogs: An optimally substituted benzyl group at the 1-position is often required for potent OX1 receptor activity.[15] The substitution pattern on the benzyl ring significantly impacts both potency and selectivity.

-

SAR Insights: Structure-activity relationship studies have revealed that a 3-dimethylamino substitution on the 1-benzyl group can result in high potency at the OX1 receptor (Ke = 21 nM).[16] Replacing the benzylacetamide with a 3-pyridyl group also leads to potent OX1 antagonists (Ke = 5.7 nM).[16]

Table 3: Orexin-1 Receptor Antagonism of Selected 1-Substituted Tetrahydroisoquinolines

| 1-Substituent | Ke (OX1, nM) | Selectivity (OX2/OX1) | Reference |

| 3-Dimethylaminobenzyl | 21 | - | [16] |

| 4-Pyridinylmethyl | 96.4 | >100 | [16] |

| 3-Pyridyl (replacing benzylacetamide) | 5.7 | - | [16] |

| Optimally substituted benzyl | 16.1 | >620 | [15] |

Adrenergic Receptor Activity

Some 1-substituted THIQs exhibit affinity for adrenergic receptors. For instance, TDIQ (the cyclized analog of MDA) shows selective affinity for α2-adrenergic receptors.[13] This suggests that the THIQ scaffold can be modulated to target different components of the monoaminergic system.

Enzyme Inhibition

-

Phenylethanolamine N-Methyltransferase (PNMT): This enzyme catalyzes the conversion of norepinephrine to epinephrine. 1,2,3,4-Tetrahydroisoquinoline and its aryl-substituted derivatives are known to be potent inhibitors of PNMT.

-

Monoamine Oxidase (MAO): 1MeTIQ is a reversible inhibitor of both MAO-A and MAO-B, which contributes to its neuroprotective effects by preventing the oxidative deamination of dopamine.[17]

NMDA Receptor Modulation

1-Aryl-THIQ derivatives have been evaluated for their affinity to the ion channel binding site of the NMDA receptor complex. The (S)-enantiomer of a derivative with a 2-methylphenyl substituent at the 1-position and a methyl group at the 8-position showed the highest affinity with a Ki value of 0.0374 µM.[14] Furthermore, certain THIQ analogs act as positive allosteric modulators of NMDA receptors, with selectivity for GluN2B, GluN2C, and/or GluN2D subunits.[18]

Anticancer Activity

The THIQ scaffold is present in numerous cytotoxic natural products.[17] Synthetic 1-substituted THIQs have also demonstrated promising anticancer activity. For example, 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline showed potent cytotoxicity against Ishikawa, MCF-7, and MDA-MB-231 breast cancer cell lines with IC50 values of 0.23, 0.63, and 0.74 µg/mL, respectively.[19] Another study reported a pyrazolo-quinoline derivative with an IC50 of 15.16 µM against MCF-7 cells.[20]

Table 4: Anticancer Activity of Selected 1-Substituted Tetrahydroisoquinolines

| Compound | Cell Line | IC50 | Reference |

| 1-Benzoyl amino-THIQ | Ishikawa | 0.23 µg/mL | [19] |

| 1-Benzoyl amino-THIQ | MCF-7 | 0.63 µg/mL | [19] |

| 1-Benzoyl amino-THIQ | MDA-MB-231 | 0.74 µg/mL | [19] |

| Pyrazolo-quinoline derivative (15) | MCF-7 | 15.16 µM | [20] |

| 4-ethyl-N-(8-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)benzamide | MCF-7 | 0.61 µg/mL |

Key Biological Mechanisms and Signaling Pathways

The diverse biological activities of 1-substituted THIQs stem from their ability to modulate various signaling pathways.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[21] Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[22] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors like DARPP-32.[21] D2 receptors can also signal through β-arrestin-mediated pathways and can activate the MAPK/ERK and Akt/GSK3 signaling cascades.[23][24]

Caption: Dopamine D2 Receptor Signaling Pathway Modulation by 1-Substituted THIQ Amines.

Orexin-1 Receptor Signaling

The orexin-1 receptor (OX1R) is a Gq-coupled GPCR.[11] Upon binding of an agonist, OX1R activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[11] This signaling cascade ultimately leads to various cellular responses, including changes in neuronal excitability.[25] 1-Substituted THIQ antagonists block this pathway.

Caption: Orexin-1 Receptor Signaling Pathway and its Antagonism by 1-Substituted THIQs.

Neuroprotective Mechanism of 1-Methyl-THIQ

The neuroprotective effects of 1MeTIQ are multifaceted and involve several key mechanisms:

-

MAO Inhibition: By reversibly inhibiting MAO-A and MAO-B, 1MeTIQ reduces the production of reactive oxygen species (ROS) generated during the oxidative deamination of dopamine.[17]

-

Free Radical Scavenging: 1MeTIQ has been shown to possess direct free radical scavenging properties.[26]

-

Antagonism of Glutamate Excitotoxicity: 1MeTIQ can prevent glutamate-induced cell death and calcium influx, suggesting an antagonistic action at NMDA receptors.[26] It has been shown to inhibit [3H]MK-801 binding to the NMDA receptor.[26]

Methodologies for Biological Evaluation

The characterization of the biological activity of 1-substituted THIQs relies on a variety of in vitro assays.

Dopamine D2 Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Protocol: [10]

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a D2 receptor radioligand (e.g., [³H]-Spiperone) and varying concentrations of the test compound.

-

Equilibration: Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

cAMP Functional Assay (GPCR Activity)

This assay measures the ability of a compound to modulate the activity of a G-protein coupled receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Experimental Protocol: [4][21][25]

-

Cell Culture: Culture cells expressing the receptor of interest (e.g., D2 or OX1) in a suitable plate format.

-

Compound Treatment: Treat the cells with the test compound at various concentrations. For antagonist assays, pre-incubate with the antagonist before adding a known agonist.

-

Stimulation (for Gi-coupled receptors): For Gi-coupled receptors like D2, stimulate adenylyl cyclase with forskolin to induce a measurable level of cAMP.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or bioluminescent-based assays).

-

Data Analysis: Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PNMT.

Experimental Protocol: [27]

-

Enzyme Preparation: Use a partially purified PNMT preparation from a suitable source (e.g., bovine adrenal glands).

-

Reaction Mixture: Prepare a reaction mixture containing the PNMT enzyme, the substrate norepinephrine, the methyl donor S-adenosyl-L-methionine (SAM), and the test compound at various concentrations in a suitable buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

-

Product Quantification: Quantify the amount of product formed (epinephrine or S-adenosyl-L-homocysteine) using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV or fluorescence detection, or by using a radiolabeled substrate and scintillation counting.

-

Data Analysis: Determine the IC50 value of the inhibitor.

Conclusion and Future Perspectives

1-Substituted tetrahydroisoquinoline amines represent a remarkably versatile scaffold in drug discovery. The substituent at the 1-position provides a crucial handle for fine-tuning the pharmacological profile, enabling the development of potent and selective ligands for a wide array of biological targets. The extensive research into their synthesis and biological activity has paved the way for the discovery of novel therapeutics for CNS disorders, cancer, and other diseases.

Future research in this area will likely focus on:

-

Structure-Based Drug Design: Utilizing the growing number of crystal structures of target proteins to design novel 1-substituted THIQs with enhanced potency and selectivity.

-

Asymmetric Synthesis: Developing more efficient and scalable enantioselective synthetic methods to access single enantiomers, which often exhibit improved therapeutic indices.

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets involved in a particular disease pathology, potentially leading to more effective treatments.

-

Exploring New Biological Targets: Screening libraries of 1-substituted THIQs against a wider range of biological targets to uncover new therapeutic opportunities.

The continued exploration of the chemical space around the 1-substituted tetrahydroisoquinoline scaffold holds immense promise for the future of drug discovery.

References

-

Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity research, 25(1), 46-59. [Link]

-

Acker, T. M., Barrows, J., Barrows, C. E., Le, V. M., Lindsley, C. W., & Emmitte, K. A. (2017). The structure–activity relationship of a tetrahydroisoquinoline class of N-methyl-d-aspartate receptor modulators that potentiates GluN2B-containing N-methyl-d-aspartate receptors. Journal of medicinal chemistry, 60(13), 5556-5585. [Link]

-

Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., ... & Vetulani, J. (2006). The mechanism of 1, 2, 3, 4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of neurochemistry, 97(3), 846-856. [Link]

-

Antkiewicz-Michaluk, L., Wasik, A., Romanska, I., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Pharmacological reports, 66(4), 583-590. [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

-

Wikipedia. (2023, December 1). Pictet–Spengler reaction. In Wikipedia. [Link]

-

Antkiewicz-Michaluk, L. (2018). 1metiq, an Endogenous Compound Present in the Mammalian Brain Displays Neuroprotective, Antiaddictive and Antidepressant. Neuropsychiatry (London), 8(5), 1546-1557. [Link]

-

Grokipedia. (n.d.). Bischler–Napieralski reaction. [Link]

-

Grokipedia. (n.d.). Pictet–Spengler reaction. [Link]

-

Redda, K. K., Gangapuram, M., Eyunni, S., & Turos, E. (2010). Abstract 735: Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. Cancer Research, 70(8 Supplement), 735-735. [Link]

-

ResearchGate. (n.d.). Schematic summary of signaling pathways mediated by orexin/receptor... [Link]

-

ResearchGate. (n.d.). Putative signaling pathways downstream of dopamine receptors with... [Link]

-

Ali, A., & Kim, K. S. (2022). Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. International journal of molecular sciences, 23(17), 9789. [Link]

-

ResearchGate. (n.d.). Structure of orexins and their receptors and main signaling pathways... [Link]

-

Antkiewicz-Michaluk, L., Romanska, I., Michaluk, J., & Vetulani, J. (2004). Protective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against dopaminergic neurodegeneration in the extrapyramidal structures of the rat brain. International journal of neuro-psychopharmacology, 7(3), 275-285. [Link]

-

Yan, Z., Feng, J., Fienberg, A. A., & Greengard, P. (2001). D2 dopamine receptors induce mitogen-activated protein kinase and cAMP response element-binding protein phosphorylation in neurons. Proceedings of the National Academy of Sciences, 98(20), 11628-11633. [Link]

-

Perrey, D. A., German, N. A., Decker, A. M., Thorn, D., Li, J. X., Gilmour, B. P., ... & Zhang, Y. (2015). Effect of 1-substitution on tetrahydroisoquinolines as selective antagonists for the orexin-1 receptor. ACS chemical neuroscience, 6(4), 599-614. [Link]

-

Nagai, Y., Kishi, T., & Nakajima, S. (2021). Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance. International journal of molecular sciences, 22(23), 12792. [Link]

-

ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. [Link]

-

Das, A., & Chakrabarty, S. (2022). A molecular network map of orexin-orexin receptor signaling system. Journal of Biosciences, 47(4), 1-13. [Link]

-

Gangapuram, M., Eyunni, S., & Redda, K. K. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 18(10), 1456-1467. [Link]

-

Cambridge University Press. (n.d.). Bischler-Napieralski Reaction. [Link]

-

Boireau, A., Zini, R., Mocaer, E., & Caudy, C. (1993). Assay of phenylethanolamine N-methyltransferase activity using high-performance liquid chromatography with ultraviolet absorbance detection. Journal of chromatography. B, Biomedical applications, 613(1), 51-58. [Link]

-

Al-Warhi, T., Al-Hazmi, G. A., El-Gendy, M. A., & Al-Dies, A. M. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Molecules, 26(19), 5995. [Link]

-

Redda, K. K., Gangapuram, M., & Eyunni, S. (2017). Abstract 173: Synthesis of substituted tetrahydroisoquinoline derivatives as anticancer agents. Cancer Research, 77(13 Supplement), 173-173. [Link]

-

Bojarski, A. J., & Mokrosz, M. J. (1999). 1,2,3,4-tetrahydroisoquinoline derivatives; lipophilicity evaluation vs. 5-HT1A receptor affinity. Die Pharmazie, 54(11), 828-830. [Link]

-

Kumar, V., Athar, M., Chander, S., Murugesan, S., & K, S. (2016). Design and Synthesis of Dual 5-HT1A and 5-HT7 Receptor Ligands. ACS chemical neuroscience, 7(5), 614-623. [Link]

-

ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. [Link]

-

Eurofins Discovery. (n.d.). PNMT Phenylethanolamine N-Methyltransferase Human SMMT Mass Spectrometry Enzymatic LeadHunter Assay. [Link]

-

Wikipedia. (2023, November 28). Substituted tetrahydroisoquinoline. In Wikipedia. [Link]

-

Borchardt, R. T., & Vincek, W. C. (1978). Inhibition by lead of phenylethanolamine-N-methyltransferase. Biochemical pharmacology, 27(10), 1435-1440. [Link]

-

Zhyvko, O., & Klymyshyn, N. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-10. [Link]

-

ResearchGate. (n.d.). Binding affinity (Ki) of compounds 1–3 at 5-HT1A receptors: Competition... [Link]

-

Glennon, R. A. (1999). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

-

ChEMBL. (n.d.). Document: Substituted tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor. (CHEMBL2417373). [Link]

-

Borchardt, R. T., & Vincek, W. C. (1978). Inhibition by lead of phenylethanolamine-N-methyltransferase. Biochemical pharmacology, 27(10), 1435-1440. [Link]

-

ResearchGate. (n.d.). Structure-activity relationship studies on the tetrahydroisoquinoline-based orexin 1 receptor antagonists: The 1-benzyl position. [Link]

-

Grunewald, G. L., & Reitz, T. J. (2004). Phenylethanolamine N-methyltransferase inhibition: re-evaluation of kinetic data. Journal of medicinal chemistry, 47(17), 4179-4181. [Link]

-

Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 725-754. [Link]

-

Biocompare. (n.d.). phenylethanolamine N-methyltransferase ELISA Kits. [Link]

Sources

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

- 6. grokipedia.com [grokipedia.com]

- 7. jk-sci.com [jk-sci.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]

- 11. 1,2,3,4-tetrahydroisoquinoline derivatives; lipophilicity evaluation vs. 5-HT1A receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substituted tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]

- 13. Design and Synthesis of Dual 5-HT1A and 5-HT7 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. acnp.org [acnp.org]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. ovid.com [ovid.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Assay of phenylethanolamine N-methyltransferase activity using high-performance liquid chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. PNMT - Creative Enzymes [creative-enzymes.com]

The 1,2,3,4-Tetrahydroisoquinoline-1-amine (THIQA) Pharmacophore: A Technical Guide for Drug Design and Development

The 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and clinically significant synthetic molecules. This guide delves into a specific and highly promising derivatization of this core: the 1,2,3,4-tetrahydroisoquinoline-1-amine (THIQA) pharmacophore. The introduction of an amino group at the C1 position unlocks unique pharmacological properties and presents a fertile ground for the design of novel therapeutics. This document provides an in-depth exploration of the THIQA core, offering insights into its synthesis, structure-activity relationships (SAR), and therapeutic applications, with a particular focus on its roles in modulating adrenergic signaling and in the development of novel anticancer agents.

The Strategic Importance of the 1-Amino Moiety

The amine functionality at the C1 position of the THIQ scaffold is a critical determinant of its biological activity. This substitution introduces a basic center, which can be protonated at physiological pH. This capacity for ionization significantly influences the molecule's solubility, membrane permeability, and, most importantly, its ability to form ionic bonds and hydrogen bonds with biological targets such as receptors and enzymes. The stereochemistry at this chiral center is also paramount, with different enantiomers often exhibiting distinct pharmacological profiles.

Therapeutic Applications of the THIQA Pharmacophore

The versatility of the THIQA scaffold has been demonstrated in its application to a range of therapeutic areas. Two prominent examples are its use in the development of adrenergic receptor modulators and as a core for novel anticancer agents.

Modulation of Adrenergic Receptors

The structural similarity of certain THIQA derivatives to endogenous catecholamines has led to their investigation as modulators of adrenoceptors. These receptors play a crucial role in regulating a wide array of physiological processes, making them important targets for cardiovascular, respiratory, and central nervous system disorders.

A notable example is the exploration of 1-(aminomethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines as sympathomimetic agents. These compounds have been shown to act as partial agonists at β-adrenoceptors and, in some cases, also exhibit weak α-adrenoceptor agonist activity. The catechol-like dihydroxy substitution on the aromatic ring is a key feature for interaction with these receptors.

The biological activity of these 1-aminomethyl-THIQ derivatives is highly dependent on the nature of the substituent on the exocyclic amine.

| Compound | R1 | R2 | β-Adrenoceptor Activity | α-Adrenoceptor Activity | Reference |

| 1a | H | H | Weak partial agonist | Weak agonist | |

| 1b | H | i-Pr | Weak partial agonist | Not reported | |

| 1c | H | t-Bu | Weak partial agonist | Not reported |

Table 1: SAR of 1-(aminomethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines at adrenoceptors.

The data indicate that while substitution on the exocyclic nitrogen is tolerated, it does not lead to a significant increase in potency for this series of compounds. The relatively low potency of these compounds compared to natural catecholamines suggests a different binding mode within the adrenoceptor binding pocket.

Anticancer Activity

The THIQ scaffold is found in several natural products with potent antitumor properties. Building upon this, researchers have synthesized and evaluated a variety of 1-amino-THIQ derivatives for their cytotoxic effects against various cancer cell lines.

One promising avenue of research has focused on 1-(substituted benzoyl/benzenesulfonylamino)-1,2,3,4-tetrahydroisoquinolines. These compounds have demonstrated significant in vitro anticancer activity against breast and endometrial cancer cell lines.

The cytotoxic efficacy of these derivatives is influenced by the nature of the substituent on the acyl or sulfonyl group.

| Compound | R Group on Benzoyl/Benzenesulfonyl | Cell Line | IC50 (µg/mL) | Reference |

| 2a | Unsubstituted Benzoyl | Ishikawa | 0.23 | |

| MCF-7 | 0.63 | |||

| MDA-MB-231 | 0.74 |

Table 2: In vitro anticancer activity of a representative 1-benzoylamino-1,2,3,4-tetrahydroisoquinoline.

The potent activity of the 1-benzoylamino derivative highlights the potential of this subclass of THIQA compounds as a starting point for the development of novel anticancer drugs. The mechanism of action for these compounds is an active area of investigation, with potential targets including enzymes and proteins involved in cancer cell proliferation and survival.

Synthesis of the THIQA Core

The construction of the 1-amino-THIQ scaffold can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and stereochemistry.

Synthesis of 1-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolines

A reliable method for the synthesis of 1-(aminomethyl)-THIQs involves the reduction of a 1-cyano-1,2,3,4-tetrahydroisoquinoline precursor.

Experimental Protocol: Synthesis of 1-(Aminomethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (1a)

-

Pictet-Spengler Reaction: A β-phenylethylamine (e.g., dopamine) is condensed with an aldehyde or a source of formaldehyde, typically in the presence of an acid catalyst, to form the 1,2,3,4-tetrahydroisoquinoline ring system.

-

Cyanation: The resulting THIQ is then treated with a cyanide source, such as potassium cyanide, to introduce the cyano group at the C1 position.

-

Reduction: The 1-cyano-THIQ intermediate is subsequently reduced to the corresponding 1-aminomethyl derivative. A powerful reducing agent like aluminum hydride is effective for this transformation.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Synthesis of 1-(Acylamino)-1,2,3,4-tetrahydroisoquinolines

The synthesis of 1-(acylamino)-THIQs can be accomplished through the reduction of a stable imino ylide intermediate.

Experimental Protocol: Synthesis of 1-(Benzoylamino)-1,2,3,4-tetrahydroisoquinoline (2a)

-

N-Amination: Isoquinoline is reacted with an aminating agent, such as hydroxylamine-O-sulfonic acid, to form a 2-aminoisoquinolinium salt.

-

Ylide Formation: The 2-aminoisoquinolinium salt is treated with a base (e.g., triethylamine) in the presence of a substituted benzoyl chloride. This reaction forms a stable benzoyl imino ylide.

-

Reduction: The imino ylide is then reduced with a reducing agent like sodium borohydride in an alcoholic solvent to yield the target 1-(benzoylamino)-1,2,3,4-tetrahydroisoquinoline.

-

Purification: The crude product is purified by chromatographic methods to afford the pure compound.

Visualizing the THIQA Pharmacophore in Drug Design

To better understand the application of the THIQA pharmacophore, the following diagrams illustrate a key synthetic pathway and a relevant biological signaling cascade.

Caption: A generalized workflow of the Pictet-Spengler reaction for the synthesis of 1-substituted tetrahydroisoquinolines.

Caption: Simplified signaling pathway for a THIQA derivative acting as a β-adrenoceptor agonist.

Conclusion and Future Directions

The 1,2,3,4-tetrahydroisoquinoline-1-amine pharmacophore represents a versatile and valuable scaffold in modern drug discovery. Its ability to interact with a range of biological targets, including adrenoceptors and key proteins in cancer signaling, underscores its therapeutic potential. The synthetic accessibility of the THIQA core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.

Future research in this area should focus on several key aspects. The development of enantioselective synthetic methods will be crucial for producing single-enantiomer THIQA derivatives with improved potency and reduced off-target effects. A deeper understanding of the molecular mechanisms of action, particularly for the anticancer derivatives, will guide the design of more targeted and effective therapies. Furthermore, the exploration of the THIQA pharmacophore for other therapeutic targets remains a promising avenue for new drug discovery. As our understanding of the chemical biology of this remarkable scaffold continues to grow, so too will its impact on the development of next-generation medicines.

References

- Beaumont, D., Waigh, R. D., Sunbhanich, M., & Nott, M. W. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of Medicinal Chemistry, 26(

Methodological & Application

Application Note: Synthesis of 1-Amino-1,2,3,4-Tetrahydroisoquinolines via Ugi Reaction

Introduction: Significance and Strategy

The 1,2,3,4-tetrahydroisoquinoline (THIQ) is a privileged heterocyclic scaffold found in a vast array of natural products and synthetic compounds with significant biological activities, including antitumor, anti-HIV, and antihypertensive properties.[1][2] Specifically, substitution at the C1 position introduces a key vector for molecular diversity, making the synthesis of 1-amino-THIQ derivatives a high-priority objective for medicinal chemistry and drug discovery programs.[3][4]

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, maximizing pot-, atom-, and step-economy.[2][5] The Ugi four-component reaction (Ugi-4CR), which classically combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a cornerstone of MCR-based synthesis, renowned for its efficiency and broad substrate scope.[6][7][8]

This application note provides a detailed, field-proven protocol for the synthesis of 1-amino-1,2,3,4-tetrahydroisoquinoline derivatives. The strategy involves an elegant modification of the Ugi reaction, often termed a Ugi-Joullié reaction, where a 3,4-dihydroisoquinoline (a cyclic imine) serves as the carbonyl and amine component.[9][10] This approach provides direct access to the desired THIQ core in a highly convergent and diversity-oriented manner.

Mechanism and Rationale: The Ugi-Joullié Pathway

The classical Ugi reaction proceeds through a well-established sequence of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[11]

The core mechanism involves:

-

Imine Formation: An amine and a carbonyl compound condense to form a protonated imine (iminium ion).

-

Nitrilium Ion Formation: The nucleophilic isocyanide attacks the iminium ion, generating a key nitrilium ion intermediate.

-

Carboxylate Addition: The carboxylate anion adds to the nitrilium ion.

-

Mumm Rearrangement: A final, irreversible intramolecular acyl transfer yields the thermodynamically stable α-acylamino amide product.[8][11]

In this specific application for THIQ synthesis, we utilize a pre-formed cyclic imine, a 3,4-dihydroisoquinoline. This simplifies the reaction to a three-component process (imine, isocyanide, and carboxylic acid), which then follows the latter stages of the Ugi mechanism.

Reaction Mechanism Diagram

The following diagram illustrates the key steps in the formation of the 1-amino-THIQ scaffold via the Ugi-Joullié three-component reaction.

Caption: Ugi-Joullié reaction pathway for THIQ synthesis.

Experimental Protocol

This protocol describes a representative synthesis of an N-substituted, N-acylated 1-amino-1,2,3,4-tetrahydroisoquinoline derivative.

Materials and Reagents

Quantitative data and key properties of the reagents are summarized below.

| Reagent | Formula | MW ( g/mol ) | CAS No. | Role | Notes |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline | C₁₁H₁₃NO₂ | 191.23 | 4721-98-6 | Imine | Readily prepared or commercially available. |

| Cyclohexyl Isocyanide | C₇H₁₁N | 109.17 | 931-53-3 | Isocyanide | Handle in a fume hood; stench. |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 65-85-0 | Carboxylic Acid | Ensure it is dry. |

| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | Solvent | Anhydrous grade recommended. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction | For work-up. |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | 144-55-8 | Quench/Wash | For work-up. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Drying Agent | For work-up. |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 6,7-dimethoxy-3,4-dihydroisoquinoline (1.0 mmol, 191 mg).

-

Reagent Addition: Add benzoic acid (1.0 mmol, 122 mg).

-

Dissolution: Dissolve the solids in anhydrous methanol (10 mL).

-

Isocyanide Addition: While stirring at room temperature, add cyclohexyl isocyanide (1.0 mmol, 125 µL) to the solution in one portion.

-

Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting imine indicates reaction completion.

-

Work-up - Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Work-up - Extraction: Dissolve the resulting residue in dichloromethane (20 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Work-up - Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A typical gradient elution starts with 20% ethyl acetate in hexanes and gradually increases to 50% ethyl acetate in hexanes to afford the pure 1-amino-THIQ product.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Experimental Workflow Diagram

The diagram below outlines the complete workflow from reagent preparation to final product analysis.

Caption: Step-by-step experimental workflow for THIQ synthesis.

Expected Results and Troubleshooting

Following the protocol, the Ugi-Joullié reaction typically affords the desired 1-amino-1,2,3,4-tetrahydroisoquinoline products in moderate to good yields.

| Parameter | Expected Outcome |

| Reaction Time | 24 - 48 hours |

| Yield | 60 - 85% (after purification) |

| Appearance | Typically a white to off-white solid |

| ¹H NMR | Expect characteristic peaks for the THIQ core, the cyclohexyl group, and the benzoyl group. |

| HRMS | Calculated mass should match the observed mass for [M+H]⁺ with < 5 ppm error. |

Troubleshooting Guide

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive (hydrolyzed) isocyanide.2. Wet solvent or reagents. | 1. Use freshly distilled or a new bottle of isocyanide.2. Use anhydrous solvent and dry reagents thoroughly. |

| Multiple Side Products | 1. Reaction temperature too high.2. Impure starting materials. | 1. Maintain reaction at room temperature.2. Purify starting materials before use. |

| Difficult Purification | 1. Streaking on TLC plate.2. Close-running impurities. | 1. The product may be basic; add 1% triethylamine to the chromatography eluent.2. Try a different solvent system (e.g., DCM/Methanol). |

Conclusion

The Ugi-Joullié three-component reaction is a highly efficient and versatile method for the synthesis of C1-substituted 1-amino-1,2,3,4-tetrahydroisoquinolines.[9] This protocol offers a reliable and straightforward pathway to generate structurally diverse libraries of these valuable heterocyclic compounds from readily available starting materials. The operational simplicity, convergence, and high-yield nature of this reaction make it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and drug development.[10][12]

References

-

Two decades of recent advances of Ugi reactions: Synthetic and pharmaceutical applications. ResearchGate. Available at: [Link]

-

Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. Available at: [Link]

-

Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. PMC, National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of tetrazolyl-substituted isoquinolines 1a–c via the Ugi azido reaction. ResearchGate. Available at: [Link]

-

Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega, ACS Publications. Available at: [Link]

-

One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. PMC, National Center for Biotechnology Information. Available at: [Link]

-

One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoqui. Beilstein Archives. Available at: [Link]

-

Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate. Available at: [Link]

-

Ugi reaction. Wikipedia. Available at: [Link]

-

Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education. Available at: [Link]

-

Ugi Reaction. Organic Chemistry Portal. Available at: [Link]

-

One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Concise synthesis of isoquinoline via the Ugi and Heck reactions. PubMed. Available at: [Link]

-

Multicomponent Synthesis of Tetrahydroisoquinolines. Organic Letters, ACS Publications. Available at: [Link]

-

Synthesis of 1-tetrazolyl-1,2,3,4-tetrahydroisoquinoline bound-t. Sciforum. Available at: [Link]

-

Exploitation of the Ugi-Joullié reaction in drug discovery and development. PubMed. Available at: [Link]

-

Joullié‐Ugi three‐component reaction based on (spiro)cyclic indolines. ResearchGate. Available at: [Link]

-

Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. PubMed. Available at: [Link]

Sources

- 1. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciepub.com [sciepub.com]

- 6. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Ugi Four-component Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Exploitation of the Ugi-Joullié reaction in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ugi reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

In situ generation of 1-amino-1,2,3,4-tetrahydroisoquinoline from dihydroisoquinoline

Application Note: In Situ Generation of 1-Amino-1,2,3,4-Tetrahydroisoquinoline from Dihydroisoquinoline

Executive Summary

The 1-amino-1,2,3,4-tetrahydroisoquinoline (1-amino-THIQ) motif is a critical, albeit transient, intermediate in the synthesis of fused nitrogen heterocycles (e.g., imidazo[2,1-a]isoquinolines) and C1-functionalized alkaloids. Unlike its aromatic counterpart (1-aminoisoquinoline), 1-amino-THIQ is a cyclic aminal (hemiaminal equivalent). It is thermodynamically unstable in isolation, rapidly reverting to the starting imine (3,4-dihydroisoquinoline) or undergoing hydrolysis.

This Application Note details the in situ generation of 1-amino-THIQ from 3,4-dihydroisoquinoline (DHIQ) using nucleophilic nitrogen sources. We present two field-proven protocols:

-

Ammonium Acetate Activation: For immediate cascade cyclizations (e.g., Groebke-Blackburn-Bienaymé or imidazole synthesis).

-

Azide-Reduction Sequence: A high-fidelity route for generating the primary amine species for subsequent acylation or coupling.

Mechanistic Principles

The transformation relies on the nucleophilic attack of a nitrogen species onto the electrophilic C1 carbon of the cyclic imine (DHIQ).

-

The Equilibrium Challenge: The reaction

lies heavily to the left (imine) side due to the entropy penalty and the instability of the -

The Solution: The "in situ" strategy relies on kinetic trapping . The generated 1-amino species must be immediately consumed by a second irreversible step (e.g., alkylation, acylation, or multicomponent coupling).

Pathway Visualization

Figure 1: Mechanistic pathway for the generation and trapping of 1-amino-THIQ. Note the reversibility of the amine addition step.

Experimental Protocols

Protocol A: Ammonium Acetate Method (Direct Aminal Generation)

Application: Synthesis of fused imidazoles or pyrimidines.

Rationale: Ammonium acetate (

Materials:

-

3,4-Dihydroisoquinoline (1.0 equiv)

-

Ammonium Acetate (2.0 - 5.0 equiv)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Trapping Agent: e.g., 2-Bromoacetophenone (1.0 equiv)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dihydroisoquinoline (1.0 mmol) in MeOH (5 mL).

-

Activation: Add Ammonium Acetate (3.0 mmol). Stir at room temperature for 15 minutes. Note: The solution may warm slightly as the buffer system establishes.

-

Generation: Heat the mixture to 40°C. At this stage, the 1-amino-THIQ species is being generated in equilibrium.

-

Trapping (Cascade): Add the trapping agent (e.g., 2-bromoacetophenone) dropwise.

-

Cyclization: Heat the reaction to reflux (65-78°C) for 4–6 hours.

-

Workup: Cool to RT. Remove volatiles under reduced pressure. Neutralize with sat.

and extract with DCM.

Critical Control Point: Do not isolate the intermediate. If the solvent is removed before the trapping agent reacts, the equilibrium shifts back to DHIQ.

Protocol B: The Azide-Reduction Route (High Purity amine)

Application: When a free, primary amine is required for sensitive acylation or peptide coupling (e.g., Ugi-Azide or amide formation).

Rationale: Azide (

Materials:

-

Trimethylsilyl Azide (

) -

Catalyst:

(1 mol%) or Lewis Acid -

Reducing Agent:

or

Step-by-Step Workflow:

-

Azide Addition:

-

Dissolve DHIQ (1.0 mmol) in anhydrous DCM (5 mL) under Argon.

-

Cool to 0°C. Add

(1.2 mmol) and TMSOTf (0.01 mmol). -

Stir for 2 hours at RT. Monitoring: IR spectroscopy will show a strong Azide peak (~2100 cm⁻¹).

-

-

In Situ Reduction (Staudinger):

-

Do not isolate. Add

(1.1 mmol) directly to the reaction mixture. -

Stir until nitrogen evolution ceases (formation of iminophosphorane).

-

Add water (2.0 mmol) to hydrolyze the iminophosphorane to the 1-amino-THIQ .

-

-

Immediate Derivatization:

-

Add the acyl chloride, isocyanate, or carboxylic acid immediately. The 1-amino species is now present but will degrade if left for extended periods.

-

Comparative Data & Troubleshooting

| Feature | Protocol A (NH4OAc) | Protocol B (Azide-Red) |

| Species Stability | Low (Dynamic Equilibrium) | Moderate (Azide is stable, Amine is transient) |

| Atom Economy | High | Lower (Loss of N2/POPh3) |

| Reversibility | Highly Reversible | Irreversible (after reduction) |

| Primary Use | Fused Heterocycle Synthesis | Amide Coupling / Ugi Reactions |

| Water Tolerance | High | Low (Strictly Anhydrous for Step 1) |

Troubleshooting Guide:

-

Problem: Low yield of fused product (Protocol A).

-

Problem: Hydrolysis to 1-hydroxy-THIQ (Carbinolamine).

References

-

Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Synform, Thieme Chemistry. Link

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances, 2021. Link

-

Diversity-oriented synthesis of imidazo[2,1-a]isoquinolines. Chemical Communications, 2013. Link

-

Schmidt Reaction and Azide Chemistry. Chemistry LibreTexts, 2023. Link

-

One-Pot Synthesis of Benzo[4,5]imidazo[2,1-a]isoquinolines. Journal of Organic Chemistry, NIH Public Access. Link

Sources

- 1. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]

- 2. sanad.iau.ir [sanad.iau.ir]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijstr.org [ijstr.org]

- 8. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 9. Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096) - FooDB [foodb.ca]

- 10. (PDF) Three Distinct Reactions of 3, 4-Dihydroisoquinolines [research.amanote.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US4861888A - Process for the preparation of 3,4-dihydroisoquinoline - Google Patents [patents.google.com]

- 13. One-Pot Synthesis of Benzo[4,5]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of 1-Amino-Functionalized 1,2,3,4-Tetrahydroisoquinoline Carboxylic Acid Derivatives

This Application Note is structured to guide researchers through the synthesis of 1-functionalized-1,2,3,4-tetrahydroisoquinoline (THIQ) carboxylic acid derivatives .

Note on Nomenclature & Stability: A free primary amino group at the C1 position of a 1,2,3,4-tetrahydroisoquinoline constitutes a cyclic

Executive Summary & Strategic Rationale

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, serving as a conformationally restricted analog of phenylalanine (Tic derivatives) or pipecolic acid. Functionalization at the C1 position is critical for creating novel peptidomimetics (e.g., bradykinin antagonists, opioid ligands).

However, introducing a nitrogen substituent at C1 presents a synthetic paradox:

-

Electronic Challenge: The C1 position is benzylic and adjacent to the ring nitrogen, making it susceptible to oxidation (to the imine) or substitution via iminium ions.

-

Stability Challenge: Free 1-amino-THIQs are labile aminals.[1]

-

Stereochemical Challenge: Controlling the C1 chiral center (often in the presence of a C3 chiral center in Tic analogs) requires high-fidelity asymmetric induction.[1]

This guide details two high-value protocols:

-

Protocol A: The Ugi-Joullié Multicomponent Reaction for rapid access to 1-amido-THIQ derivatives (Library Generation).

-

Protocol B: Asymmetric Pictet-Spengler Cyclization for 1-substituted-THIQ-3-carboxylic acids (Tic analogs).

Mechanistic Pathways & Workflow

The following diagram illustrates the divergent pathways to access these derivatives, highlighting the critical intermediate: the cyclic iminium ion .

Caption: Divergent synthesis of 1-functionalized THIQ derivatives via the cyclic iminium intermediate.

Protocol A: The Ugi-Joullié Three-Component Reaction

Application: Synthesis of 1-carbamoyl-1,2,3,4-tetrahydroisoquinoline derivatives.[1] Mechanism: This reaction utilizes a pre-formed cyclic imine (3,4-dihydroisoquinoline) which acts as both the amine and carbonyl component equivalent in the classic Ugi reaction. This is the "Joullié" modification.

Materials

-

Substrate: 3,4-Dihydroisoquinoline (DHIQ) or substituted derivatives.

-

Acid Component:

-Boc-Amino Acids (for peptidomimetics) or carboxylic acids.[1] -

Isocyanide: tert-Butyl isocyanide or ethyl isocyanoacetate.[1]

-

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) – TFE accelerates the reaction.

-

Catalyst: None usually required; Lewis acids (

) can be used for difficult substrates.

Step-by-Step Methodology

-

Imine Preparation (if not commercial):

-

Dissolve the corresponding phenethylamine (1.0 equiv) in formate buffer or treat with formaldehyde/acid to generate the imine in situ if using a modified one-pot procedure.[1] Preferred: Use isolated 3,4-dihydroisoquinoline.

-

-

Reaction Assembly:

-

In a 20 mL scintillation vial, dissolve 3,4-dihydroisoquinoline (1.0 mmol, 131 mg) in TFE (3.0 mL).

-

Add the carboxylic acid (e.g., Boc-Phe-OH, 1.0 mmol) in one portion.

-

Stir for 10 minutes at room temperature (RT) to allow protonation of the imine (forming the iminium species).

-

-

Isocyanide Addition:

-

Add the isocyanide (1.0 mmol) dropwise via syringe.

-

Seal the vial and stir at RT for 24–48 hours.

-

Monitoring: Check TLC (EtOAc/Hexane) for the disappearance of the imine.

-

-

Work-up:

-

Concentrate the solvent under reduced pressure.[1]

-

Dilute the residue with EtOAc (15 mL) and wash with saturated

(2 x 10 mL) and brine (10 mL). -

Dry over

, filter, and concentrate.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel, gradient 0-50% EtOAc in Hexanes).

-

Yield Expectation: 60–85%.

-

Critical Control Point: The stereoselectivity (trans/cis ratio) depends on the solvent and steric bulk of the acid.[1] TFE often favors the trans-diastereomer (1,3-disubstituted) due to hydrogen bonding stabilization of the transition state.[1]

Protocol B: Asymmetric Pictet-Spengler Synthesis of 1-Substituted Tic Derivatives

Application: Synthesis of 1-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids (Tic analogs).[1] Mechanism: Condensation of an amino acid ester (L-Dopa or L-Phe derivative) with an aldehyde, followed by acid-catalyzed cyclization.[1]

Materials

-

Amine: L-Phenylalanine ethyl ester hydrochloride (or tyrosine analog).[1]

-

Carbonyl: Aryl aldehyde (e.g., benzaldehyde) or acetal.

-

Acid/Solvent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Drying Agent: Molecular Sieves (4Å).

Step-by-Step Methodology

-

Imine Formation:

-

Suspend L-Phe-OEt·HCl (10 mmol) in dry DCM (50 mL).

-

Add

(10 mmol) to liberate the free amine. -

Add the aldehyde (11 mmol) and activated 4Å Molecular Sieves (2 g).

-

Stir at RT for 12 hours under Nitrogen.

-

Validation: Confirm imine formation by

NMR (appearance of imine proton ~8.2 ppm).

-

-

Cyclization (Pictet-Spengler):

-

Cool the mixture to 0°C.

-

Add TFA (50 mmol, 5 equiv) dropwise.

-

Allow to warm to RT and stir for 24–72 hours.

-

Note: Electron-rich rings (e.g., Dopa derivatives) cyclize faster (hours). Unactivated rings (Phe) may require reflux or stronger acids (MSA).

-

-

Quench & Isolation:

-

Cool to 0°C. Neutralize carefully with saturated

solution. -

Extract with DCM (3 x 30 mL).

-

Dry organic layers over

.[2]

-

-

Diastereomer Separation:

-

The reaction typically yields a mixture of cis (1S, 3S) and trans (1R, 3S) isomers.

-

Separate via Flash Chromatography (Silica; Hexane/EtOAc). Cis isomers usually elute first (less polar) due to internal H-bonding if free NH is present.[1]

-

Data Analysis & Characterization

Key spectral features to validate the 1-functionalized THIQ core.

| Feature | Method | Diagnostic Signal | Notes |

| C1-H Proton | 1H NMR | Singlet/Doublet at δ 4.5–6.0 ppm | Significant downfield shift due to benzylic + N-substitution.[1] |

| Amide Carbon | 13C NMR | Signal at ~168–175 ppm | Confirms Ugi coupling (amide formation). |

| Stereochemistry | NOESY | H1–H3 correlation | Strong NOE = cis relationship (1,3-diaxial-like).[1] |

| Mass Spec | LC-MS | [M+H]+ | Essential for confirming 3-component adducts. |

Troubleshooting & Optimization

Issue: Low Yield in Ugi Reaction

-

Cause: Reversibility of imine formation or hydrolysis.

-

Solution: Use 2,2,2-Trifluoroethanol (TFE) as solvent. TFE stabilizes the imine and activates the isocyanide via H-bonding.[1]

-

Alternative: Add anhydrous

(10 mol%) to catalyze the nucleophilic attack.

Issue: Poor Diastereoselectivity (Pictet-Spengler)[1]

-

Cause: Thermodynamic equilibration.

-

Solution: Kinetic control at lower temperatures (-20°C to 0°C) typically favors the 1,3-cis isomer (Pictet-Spengler effect).[1]

-

Steric Steering: Use bulky ester groups (e.g., tert-butyl ester) on the amino acid to enhance steric differentiation.

References

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition. Link

- Kazemizadeh, Z., & Ramazani, A. (2012). Synthetic approaches to 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). Current Organic Chemistry.

-

Joullié, M. M., et al. (2010).[3] Evolution of the Ugi-Joullié Reaction. Accounts of Chemical Research. Link

-

Stöckigt, J., et al. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Natural Product Reports. Link

-

Gu, W., & Silverman, R. B. (2011). Stereoselective Synthesis of 1-Substituted 1,2,3,4-Tetrahydroisoquinolines. Journal of Organic Chemistry. Link

Sources

Trapping 1-Amino-1,2,3,4-tetrahydroisoquinoline Intermediates with Nucleophiles

An in-depth guide for researchers, scientists, and drug development professionals.

Application Note & Protocols: Intercepting Reactive Intermediates for Complex Molecule Synthesis

Introduction: The Strategic Value of C1-Functionalization

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure in a multitude of natural products and pharmaceutical agents, exhibiting a wide array of biological activities.[1] Functionalization at the C1 position is a key strategy for modulating the pharmacological profile of these molecules and for constructing more complex polycyclic systems. A powerful and versatile approach to achieve this C1-substitution is through the generation of a transient, highly electrophilic intermediate—the cyclic N-acyliminium ion—which can be intercepted, or "trapped," by a diverse range of nucleophiles.